molecular formula C15H17NO3S B2459944 N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide CAS No. 2309312-98-7

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide

Cat. No. B2459944
M. Wt: 291.37
InChI Key: HZLQJIHUTJUSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide, also known as THFA, is a cyclic amide compound that has been the subject of scientific research due to its potential applications in various fields. THFA is a synthetic compound that is produced through a series of chemical reactions, and its structure has been determined through various analytical techniques.

Mechanism Of Action

The mechanism of action of N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that promote tumor growth.

Biochemical And Physiological Effects

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and analgesic properties. In animal studies, N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide has been shown to reduce inflammation and pain in models of arthritis and other inflammatory conditions. N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide has also been shown to inhibit tumor growth in various cancer cell lines and animal models.

Advantages And Limitations For Lab Experiments

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide has several advantages for use in lab experiments, including its synthetic accessibility and its potential applications in medicinal chemistry, materials science, and organic synthesis. However, N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide, including the development of new drugs based on its anti-inflammatory and anti-tumor properties, the synthesis of new organic materials using N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide as a building block, and the exploration of new synthetic applications for N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide as a chiral auxiliary. Further studies are also needed to fully understand the mechanism of action of N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide and its potential toxicity in vivo.

Synthesis Methods

The synthesis of N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide involves the reaction of furan-2-ylmethylamine with cyclobutanecarboxylic acid, followed by the addition of thiophene-2-carboxaldehyde and sodium borohydride. The resulting compound is then purified through various chromatographic techniques to obtain pure N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide.

Scientific Research Applications

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In materials science, N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In organic synthesis, N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide has been utilized as a chiral auxiliary in asymmetric synthesis reactions.

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-11(9-16-15(18)10-3-1-4-10)12-6-7-13(19-12)14-5-2-8-20-14/h2,5-8,10-11,17H,1,3-4,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLQJIHUTJUSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.